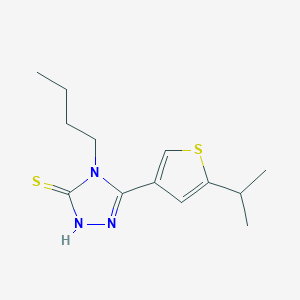
4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with isothiocyanates: This method involves the reaction of a hydrazide with an isothiocyanate to form the triazole ring.
Reaction of thiosemicarbazides with α-haloketones: This method involves the reaction of a thiosemicarbazide with an α-haloketone to form the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the formulation of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione would depend on its specific biological activity. Generally, triazole derivatives may exert their effects by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular targets: Binding to receptors or other cellular targets to modulate their function.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
3,5-Dimethyl-1H-1,2,4-triazole:
4-Phenyl-1H-1,2,4-triazole-3-thiol: A compound with similar structural features and potential biological activity.
Uniqueness
4-butyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives. Its unique structure may result in specific interactions with biological targets, leading to unique pharmacological profiles.
Properties
Molecular Formula |
C13H19N3S2 |
|---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
4-butyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H19N3S2/c1-4-5-6-16-12(14-15-13(16)17)10-7-11(9(2)3)18-8-10/h7-9H,4-6H2,1-3H3,(H,15,17) |
InChI Key |
IDSUMIJKLQKIDV-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















